molecular formula C20H29N3O3S B2445431 N1-(2-methoxyphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034241-99-9

N1-(2-methoxyphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2445431
CAS No.: 2034241-99-9
M. Wt: 391.53
InChI Key: BYNHVZZBPGLKAP-UHFFFAOYSA-N
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Description

N1-(2-Methoxyphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is a high-purity chemical compound intended for research and development applications. This synthetic molecule features a distinct oxalamide linker core connecting a 2-methoxyphenyl group to a complex amine side chain incorporating both piperidine and tetrahydro-2H-thiopyran (thiane) rings . The integration of a sulfur-containing thiopyran ring, as seen in similar commercial research compounds , can significantly influence the compound's electronic properties, conformational flexibility, and potential for interaction with biological targets. Compounds with similar structural complexity, particularly those featuring piperidine and tetrahydro-2H-pyran/thiopyran motifs, are frequently investigated in medicinal chemistry for their potential as enzyme inhibitors . The oxalamide functional group is a privileged scaffold in drug discovery, known for its ability to form key hydrogen bonds with enzyme active sites or receptors. Researchers may explore the utility of this compound as a building block in the synthesis of more complex molecules or as a lead compound for evaluating pharmacological activity in various disease models. It is supplied exclusively for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-26-18-5-3-2-4-17(18)22-20(25)19(24)21-14-15-6-10-23(11-7-15)16-8-12-27-13-9-16/h2-5,15-16H,6-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNHVZZBPGLKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-methoxyphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxyphenyl group, a tetrahydropyran ring, and a piperidine moiety. Its molecular formula is C20H28N3O4C_{20}H_{28}N_{3}O_{4}, with a molecular weight of approximately 372.45 g/mol. The structural diversity suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC20H28N3O4
Molecular Weight372.45 g/mol
CAS Number2034505-72-9

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways relevant to various diseases.
  • Receptor Modulation : It may interact with specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.

Biological Activity Studies

Recent studies have evaluated the biological activity of related compounds with similar structures, highlighting potential therapeutic effects:

  • Antiviral Activity : Compounds containing the tetrahydrothiopyran moiety have demonstrated efficacy against herpesviruses, including HSV and VZV. The mechanism involves interference with viral replication processes, making it a candidate for antiviral drug development .
  • Antimicrobial Properties : Research indicates that derivatives of tetrahydrothiopyran compounds exhibit antibacterial activity against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis .
  • Neuroprotective Effects : Some studies suggest that compounds similar to this compound may act as inhibitors of phosphodiesterase and β-secretase (BACE1), which are crucial in neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Case Study 1 : A study on a tetrahydrothiopyran derivative showed significant antiviral activity against HSV with low cytotoxicity, indicating its potential as a therapeutic agent for herpesvirus infections .
  • Case Study 2 : Research involving a piperidine-based compound demonstrated its ability to modulate neurotransmitter systems effectively, suggesting its use in treating mood disorders .

Q & A

Basic Research Questions

Q. What are the key structural features of N1-(2-methoxyphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide, and how do they influence its physicochemical properties?

  • Structural Features : The compound contains an oxalamide core linking a 2-methoxyphenyl group and a piperidine-4-ylmethyl substituent. The piperidine ring is further modified with a tetrahydro-2H-thiopyran-4-yl group, introducing sulfur and cyclic ether moieties.
  • Implications :

  • The 2-methoxyphenyl group enhances lipophilicity and may engage in π-π stacking with aromatic residues in target proteins.
  • The tetrahydrothiopyran moiety introduces conformational rigidity and potential hydrogen-bonding interactions via sulfur and oxygen atoms .
  • Physicochemical Properties : Molecular weight (~450–500 g/mol) and logP (~3.5–4.2) suggest moderate solubility in polar aprotic solvents (e.g., DMSO), requiring optimization for in vivo studies .

Q. What synthetic strategies are commonly employed to prepare this compound, and how can reaction yields be optimized?

  • Synthetic Routes :

  • Step 1 : Preparation of the piperidine-thiopyran intermediate via nucleophilic substitution between 4-mercaptopiperidine and tetrahydro-2H-thiopyran-4-yl bromide .
  • Step 2 : Oxalamide formation via coupling of 2-methoxyphenylamine with the intermediate using oxalyl chloride in anhydrous dichloromethane (yield: 60–75%) .
    • Optimization Tips :
  • Use high-purity reagents and anhydrous conditions to minimize side reactions.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry (e.g., methoxy proton at δ 3.8–4.0 ppm, thiopyran protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 463.18) .
  • HPLC : Purity >95% achieved using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structural analogs?

  • Case Study : Analogs with thiopyran vs. thiophene substituents show varying kinase inhibition (IC50: 0.1–10 µM).
  • Approach :

  • Perform molecular docking to compare binding modes with target kinases (e.g., Aurora A).
  • Validate via isothermal titration calorimetry (ITC) to measure binding affinities .
    • Data Analysis : Use statistical tools (e.g., ANOVA) to assess significance of structural differences in SAR studies .

Q. What experimental designs are recommended for elucidating the compound’s metabolic stability and toxicity profile?

  • In Vitro Assays :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions.
    • In Vivo Toxicity : Administer in rodent models (5–50 mg/kg) and monitor liver enzymes (ALT/AST) and renal function .

Q. What advanced techniques validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stabilization in lysates .
  • CRISPR Knockout : Generate cell lines lacking the putative target (e.g., HDACs) and assess compound efficacy .

Methodological Guidance

  • Contradiction Analysis : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR vs. enzyme inhibition) .
  • Mechanistic Studies : Combine cryo-EM for structural insights with kinetic assays (e.g., stopped-flow) to resolve binding dynamics .

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